Butan-2-yl 3-phenylprop-2-enoate

Antioxidant DPPH Assay Cinnamate Esters

Butan-2-yl 3-phenylprop-2-enoate (CAS 17377-82-1), commonly referred to as sec-butyl cinnamate or 2-butyl cinnamate, is a branched-chain ester of cinnamic acid belonging to the cinnamic acid ester class. It is a clear, colorless liquid with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol, produced via esterification of cinnamic acid with sec-butanol.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 17377-82-1
Cat. No. B176294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButan-2-yl 3-phenylprop-2-enoate
CAS17377-82-1
Synonyms2-Propenoic acid, 3-phenyl-, 1-Methylpropyl ester, (2E)-
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
InChIKeyKAUQDJKVXUKALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butan-2-yl 3-phenylprop-2-enoate (sec-Butyl Cinnamate) Procurement-Grade Baseline


Butan-2-yl 3-phenylprop-2-enoate (CAS 17377-82-1), commonly referred to as sec-butyl cinnamate or 2-butyl cinnamate, is a branched-chain ester of cinnamic acid belonging to the cinnamic acid ester class [1]. It is a clear, colorless liquid with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol, produced via esterification of cinnamic acid with sec-butanol [1]. Unlike its linear n-butyl isomer, the sec-butyl ester features branching at the α-carbon of the alcohol moiety, which directly influences its lipophilicity, steric profile, and consequently its biological and organoleptic performance .

Why Generic Substitution Fails for sec-Butyl Cinnamate (Butan-2-yl 3-phenylprop-2-enoate)


Cinnamate esters are not functionally interchangeable despite sharing a common phenylpropenoate core. The alkyl chain branching in sec-butyl cinnamate introduces a chiral center and alters the compound's hydrophobicity, steric hindrance, and metabolic stability compared to linear isomers such as n-butyl cinnamate [1]. These structural differences produce measurable divergence in antioxidant potency, enzyme inhibition profiles, and organoleptic character [2]. Substituent variation—methyl, ethyl, propyl, isopropyl, n-butyl, sec-butyl—has been shown to shift DPPH scavenging activity by over 15%, and glucose uptake facilitation varies with alkyl architecture [2]. Consequently, substituting sec-butyl cinnamate with a cheaper or more readily available linear ester without reformulation and revalidation risks altered bioactivity, flavor profile, and formulation stability.

sec-Butyl Cinnamate (Butan-2-yl 3-phenylprop-2-enoate) Quantitative Differentiation Evidence


DPPH Radical Scavenging Activity: sec-Butyl vs. Propyl vs. Methyl Cinnamate

In a direct head-to-head study, 2-butylcinnamate (sec-butyl cinnamate) demonstrated a DPPH scavenging absorbance of 56.85, positioning it between propylcinnamate (63.06) and methylcinnamate (53.06) at a test concentration range of 50–250 μg/mL [1]. This indicates that the sec-butyl ester possesses intermediate radical-scavenging capacity within the homologous series, offering a differentiated antioxidant profile relative to both shorter-chain and linear butyl isomers.

Antioxidant DPPH Assay Cinnamate Esters

In Vitro Antidiabetic Activity: Glucose Uptake Facilitation by Yeast Cells

All six cinnamate esters evaluated—including methyl-, ethyl-, propyl-, 2-propyl-, butyl-, and 2-butylcinnamate—facilitated glucose transport into yeast cells and reduced hemoglobin glycation in a concentration-dependent manner [1]. While exact IC₅₀ values for individual compounds were not reported, 2-butylcinnamate was among the three highest-performing esters in terms of overall antidiabetic potential, alongside propylcinnamate and methylcinnamate.

Antidiabetic Glucose Uptake Cinnamate Esters

Lipase-Catalyzed Synthesis Efficiency: Butyl Cinnamate vs. Shorter-Chain Esters

Immobilized Candida antarctica lipase B (Novozym 435) preferentially catalyzes the synthesis of butyl cinnamate over shorter-chain esters such as ethyl cinnamate [1]. Although the study evaluated n-butyl cinnamate, the increased lipophilicity of the butyl chain is the primary driver of enhanced enzyme affinity, implying that sec-butyl cinnamate would similarly benefit from improved acyl-enzyme intermediate formation compared to methyl or ethyl analogs.

Biocatalysis Lipase Cinnamate Ester Synthesis

Organoleptic Differentiation: sec-Butyl vs. n-Butyl Cinnamate Odor Profile

Industrial documentation indicates that sec-butyl cinnamate possesses a sweet, fruity, balsamic odor with spicy, amber undertones and a taste reminiscent of red currant, used in cherry, cocoa, grape, honey, peach, vanilla, and strawberry flavor formulations . In contrast, n-butyl cinnamate is described as having a pleasant, balsamic, slightly cocoa-like odor with utility in perfumery for emphasizing labdanum and mellowing eugenol-based compositions . The branching of the sec-butyl group subtly shifts the volatility and odor character, making the two isomers non-interchangeable in fine fragrance and flavor applications.

Flavor Fragrance Organoleptic

Antimicrobial Activity Class-Level Benchmarking: Butyl Cinnamate Derivatives

A 2023 structure-activity relationship study identified butyl cinnamate as the most potent antifungal agent among 19 synthetic cinnamates and cinnamides, with an MIC of 626.62 μM against Candida albicans, C. tropicalis, C. glabrata, Aspergillus flavus, and Penicillium citrinum [1]. This potency exceeded that of ethyl cinnamate (MIC = 726.36 μM) and methyl cinnamate (MIC = 789.19 μM). Although the study utilized the n-butyl isomer, the activity is attributed to the butyl chain lipophilicity, suggesting that sec-butyl cinnamate likely retains significant antifungal activity with potentially distinct selectivity due to steric branching.

Antimicrobial Antifungal Cinnamate Esters

High-Value Application Scenarios for sec-Butyl Cinnamate (Butan-2-yl 3-phenylprop-2-enoate)


Mid-Potency Antioxidant Formulations for Cosmetic and Nutraceutical Products

sec-Butyl cinnamate's intermediate DPPH scavenging activity (absorbance 56.85) makes it suitable for formulations where excessive radical scavenging could disrupt redox homeostasis [1]. It can serve as a balanced antioxidant in lipid-based cosmetic creams, serums, and dietary supplements where propylcinnamate (absorbance 63.06) may be overly aggressive.

Specialty Flavor and Fragrance Compounding Requiring Fruity-Balsamic Notes

The distinctive sweet, fruity, balsamic profile with red currant undertones of sec-butyl cinnamate differentiates it from the cocoa-like, labdanum-enhancing character of n-butyl cinnamate [1]. Flavorists can employ it in cherry, cocoa, grape, honey, peach, vanilla, and strawberry formulations where the linear isomer would produce an off-note.

Biocatalytic Green Synthesis Process Development

The demonstrated preference of Candida antarctica lipase B for butyl chain esters over shorter-chain analogs [1] supports enzymatic production of sec-butyl cinnamate under mild, solvent-minimized conditions. This aligns with green chemistry mandates in pharmaceutical and food-grade manufacturing.

Antifungal Lead Optimization in Drug Discovery

Given that butyl cinnamate exhibits fungicidal activity (MIC 626.62 μM) against clinically relevant Candida and Aspergillus species via ergosterol interaction [1], sec-butyl cinnamate is a logical next-generation candidate for structure-activity relationship studies aiming to improve potency, selectivity, or pharmacokinetics through side-chain branching.

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